molecular formula C21H28FN3OS B5012548 (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol

Cat. No.: B5012548
M. Wt: 389.5 g/mol
InChI Key: AJGKQLJLEPUZPS-NHCUHLMSSA-N
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Description

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl piperazine and a methylthiophenylmethyl group

Properties

IUPAC Name

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3OS/c1-16-6-7-17(27-16)14-23-9-8-20(21(26)15-23)25-12-10-24(11-13-25)19-5-3-2-4-18(19)22/h2-7,20-21,26H,8-15H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGKQLJLEPUZPS-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Piperazine: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 2-fluorophenyl piperazine under controlled conditions.

    Attachment of the Methylthiophenylmethyl Group: The final step involves the alkylation of the piperidine ring with a methylthiophenylmethyl halide in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it to a secondary amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects on neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, by binding to their respective receptors. This interaction can lead to alterations in neurotransmitter release and uptake, thereby exerting its effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
  • (3R,4R)-4-[4-(2-bromophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
  • (3R,4R)-4-[4-(2-methylphenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom enhances its binding affinity to certain receptors, making it a valuable compound in drug development.

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